4-chloro-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group, a difluoromethyl group, and an ethoxymethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone.
Introduction of the ethoxymethyl group: This can be achieved through the reaction with ethoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of the corresponding pyrazoline derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-chloro-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(difluoromethyl)-2-ethylbenzene
- 4-chloro-1-(difluoromethyl)-2-fluorobenzene
Uniqueness
4-chloro-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group.
Properties
IUPAC Name |
4-chloro-1-(difluoromethyl)-3-(ethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2N2O/c1-2-13-4-6-5(8)3-12(11-6)7(9)10/h3,7H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEORFNJNJZPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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